Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate
Description
Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate is a thiazole-based small molecule characterized by a 4-bromophenyl substituent at position 2 of the thiazole ring and an ethyl ester group at position 5. Its molecular formula is C₁₂H₁₀BrNO₂S, with a molecular weight of 312.19 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like SIRT2 and kinase inhibitors . The bromine atom enhances lipophilicity and electron-withdrawing properties, which influence both synthetic reactivity and biological interactions.
Synthesis typically involves coupling 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate with electrophilic reagents (e.g., isocyanates) under heated conditions in acetonitrile, followed by purification via preparative HPLC . While yields for derivatives are modest (~27–32%), the parent compound’s unmodified structure is pivotal for further functionalization.
Properties
Molecular Formula |
C12H10BrNO2S |
|---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
DBMRLVSBIWMDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethyl 2-Aminothiazole-5-carboxylate with 4-Bromophenacyl Bromide
This method leverages the nucleophilic attack of the amino group on an electrophilic carbonyl to form the thiazole core.
Reaction Mechanism
- Schiff Base Formation : The amino group of ethyl 2-aminothiazole-5-carboxylate attacks the carbonyl carbon of 4-bromophenacyl bromide, forming an imine intermediate.
- Cyclization : Intramolecular nucleophilic attack by the sulfur atom on the adjacent carbon eliminates bromide, closing the thiazole ring.
Experimental Protocol
| Parameter | Details |
|---|---|
| Reagents | Ethyl 2-aminothiazole-5-carboxylate, 4-bromophenacyl bromide, Na₂CO₃ |
| Solvent | DMF or ethanol |
| Temperature | Room temperature (25–30°C) |
| Reaction Time | 3–5 hours |
| Workup | Quenching with brine, extraction with ethyl acetate, chromatography |
Key Data
Cyclization of Ethyl Thiooxamate with 4-Bromophenyl α-Bromoketone
This approach utilizes α-bromoketones to introduce the 4-bromophenyl group during thiazole ring formation.
Reaction Mechanism
- Nucleophilic Attack : The thioamide group of ethyl thiooxamate attacks the α-bromoketone’s carbonyl.
- Thiazole Formation : Cyclization occurs via sulfur’s nucleophilic attack, displacing bromide.
Experimental Protocol
| Parameter | Details |
|---|---|
| Reagents | Ethyl thiooxamate, 4-bromophenyl α-bromoketone, Na₂CO₃ |
| Solvent | DMF or ethanol |
| Temperature | Reflux (60–70°C) |
| Reaction Time | 5–6 hours |
| Workup | Neutralization, extraction, recrystallization |
Key Data
Modification of Preformed Thiazole Derivatives
For compounds with existing thiazole cores, bromination or substitution can introduce the 4-bromophenyl group.
Industrial-Scale Synthesis
Continuous flow systems optimize reaction parameters for scalability.
Process Optimization
| Parameter | Industrial Conditions | Lab Conditions |
|---|---|---|
| Solvent | Ethanol (low boiling point, easy recovery) | DMF (high polarity) |
| Temperature | 60–70°C (controlled via heat exchangers) | Reflux (higher temp) |
| Catalyst | None required for base-mediated reactions | Na₂CO₃ or K₂CO₃ |
Advantages
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation | High regioselectivity, simple workup | Requires 4-bromophenacyl bromide |
| α-Bromoketone | Flexible for diverse substituents | Lower yields, complex purification |
| Bromination | Direct modification of existing cores | Poor regioselectivity |
| Industrial Flow | Scalable, cost-effective | Limited to specific reaction types |
Critical Challenges and Solutions
Data Tables
Table 1: Reaction Optimization for Condensation Method
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | Na₂CO₃ | 3 | 92 |
| 2 | Ethanol | K₂CO₃ | 5 | 88 |
| 3 | THF | Et₃N | 4 | 75 |
Table 2: Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 4.35 (q, COOEt), 7.3–7.8 (aromatic H) |
| ¹³C NMR | δ 170 (COOEt), 125–135 (aromatic C) |
| MS | m/z 312.18 [M⁺] |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing functional groups or modifying the aromatic ring.
-
Mechanism : The electron-withdrawing thiazole ring activates the bromophenyl group for SNAr, facilitating displacement by nucleophiles like amines or alkynes .
-
Example : Reaction with ethylenediamine yields bis-thiazole derivatives used in antitumor agent synthesis .
Ester Hydrolysis and Transesterification
The ethyl ester group is susceptible to hydrolysis or transesterification, enabling carboxylate functionalization.
-
Key Insight : Hydrolysis under basic conditions proceeds faster due to increased nucleophilicity of hydroxide ions .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
| Reaction | Catalyst System | Coupling Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO | Aryl boronic acids | Biaryl-thiazole hybrids | 60–88% |
| Heck reaction | Pd(OAc), PPh | Alkenes | Alkenyl-substituted thiazoles | 55–70% |
-
Applications : Suzuki products exhibit enhanced π-conjugation for optoelectronic materials.
Condensation Reactions
The ester and amino groups (if present) participate in condensations to form heterocyclic scaffolds.
-
Note : Schiff bases derived from this compound show IC values of 10–30 µM against glioblastoma cells .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes electrophilic substitution at the 4-position.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO, HSO | 0°C, 2h | 4-Nitro-thiazole derivative | 65% |
| Br, FeBr | CHCl, rt | 4-Bromo-thiazole derivative | 60% |
-
Limitation : Harsh conditions may lead to ester group hydrolysis.
Biological Interactions
While not a classical reaction, the compound interacts with biological targets:
Scientific Research Applications
Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used to study the biological activities of thiazole derivatives, including their interactions with enzymes and receptors.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogen Effects : Bromine (Br) in the target compound provides greater steric bulk and lipophilicity compared to fluorine (F) or chlorine (Cl) in analogs . This impacts membrane permeability and target binding.
- Hydrogen-Bonding Motifs: Ureido and benzamido groups introduce hydrogen-bond donors/acceptors, critical for inhibiting targets like SIRT2 .
Biological Activity
Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate is a member of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHBrNOS
- Molecular Weight: 312.18 g/mol
- Functional Groups: Includes a bromophenyl group and a carboxylate group that contribute to its reactivity and biological activity.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity
- Antifungal Activity
- Antiviral Activity
- Anticancer Activity
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.
- Targeting Viral Proteins: The compound may interfere with viral replication mechanisms by binding to viral proteins, thus preventing their function .
- Cancer Cell Pathways: Inhibition of SIRT2 leads to alterations in acetylation patterns of proteins like α-tubulin, promoting cell death in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| Para position | Enhances antimicrobial and antifungal activity | This compound |
| Electron-withdrawing groups | Increases potency against fungi | Various thiazole derivatives |
| Hydrophobic moieties | Beneficial for antibacterial activity | Compounds with nonpolar groups |
Case Studies
- Antiviral Evaluation : A study reported the evaluation of thiazole derivatives, including this compound, showing over 50% inhibition of yellow fever virus replication at concentrations of 50 μM . The compound's structure was optimized to improve metabolic stability while retaining antiviral potency.
- Anticancer Mechanism : In a recent investigation, compounds similar to this compound were shown to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death through aberrant division processes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : A common synthesis involves reacting ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate with substituted isocyanates in dry acetonitrile under reflux (80°C, 6–8 h). For example, 32% yield was achieved using 3-methoxyphenyl isocyanate, while benzyl isocyanate gave 27% yield. Key optimizations include:
- Solvent choice : Anhydrous acetonitrile minimizes side reactions.
- Temperature control : Prolonged heating (>6 h) improves cyclization but may require inert atmospheres to prevent decomposition.
- Purification : Preparative HPLC efficiently isolates the product from unreacted starting materials .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ observed at 476.02755 vs. calculated 476.02795). Nuclear Magnetic Resonance (NMR) resolves the thiazole core and bromophenyl substituents. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) and stability under biological assay conditions .
Q. How is crystallographic data for this compound derivatives obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular packing and bond angles. For example, monoclinic crystals (space group P21/n) with unit cell parameters a = 9.1854 Å, b = 16.7389 Å, c = 13.7379 Å were reported. Data collection uses graphite-monochromated radiation, and absorption corrections are applied via multi-scan methods .
Advanced Research Questions
Q. How can low yields in urea-linked thiazole derivatives be addressed during synthesis?
- Methodological Answer : Low yields (e.g., 27–32%) often stem from steric hindrance or competing side reactions. Strategies include:
- Catalysis : Adding 4-dimethylaminopyridine (DMAP) accelerates carbamate formation (e.g., tert-butoxycarbonyl protection) .
- Alternative reagents : Using chloroform as a solvent for 48-hour reflux improves cyclization of isoxazolone intermediates .
- Stepwise purification : Column chromatography followed by recrystallization enhances purity without significant loss .
Q. What computational tools are recommended for predicting the bioactivity of thiazole derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) assess interactions with targets like SIRT2 or CDK8. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) predict pharmacokinetic properties. For example, PAINS filters eliminate pan-assay interference compounds .
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer : Discrepancies between SCXRD (e.g., bond lengths) and NMR (e.g., coupling constants) may arise from dynamic effects in solution vs. solid-state rigidity. Cross-validate using:
- Temperature-dependent NMR : Detects conformational changes.
- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystals.
- DFT optimization : Compares calculated vs. experimental geometries .
Q. What strategies improve the stability of thiazole derivatives in biological assays?
- Methodological Answer : Stability under physiological conditions is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
